molecular formula C18H15NO B5883847 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine

4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine

Cat. No. B5883847
M. Wt: 261.3 g/mol
InChI Key: OWCSSMMXJBCOIO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine, also known as MNP or NBM, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the family of styrylpyridine derivatives and has been studied extensively for its ability to selectively bind to and label beta-amyloid plaques in Alzheimer's disease.

Mechanism of Action

4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine selectively binds to beta-amyloid plaques in the brain and emits fluorescence upon excitation with light. This property makes it an ideal tool for the detection and imaging of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not affect cell viability or cause any significant changes in cellular morphology. It has also been shown to have high specificity for beta-amyloid plaques and does not bind to other proteins or structures in the brain.

Advantages and Limitations for Lab Experiments

The use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in lab experiments has several advantages, including its high specificity for beta-amyloid plaques, low cytotoxicity, and ability to emit fluorescence upon excitation with light. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for fluorescence imaging.

Future Directions

There are several potential future directions for the use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in scientific research. One area of interest is the development of new drugs for the treatment of Alzheimer's disease based on the selective binding properties of this compound. Another area of interest is the use of this compound in combination with other imaging techniques to better understand the progression of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and properties of this compound for improved lab experiments and clinical applications.

Synthesis Methods

The synthesis of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-vinylpyridine in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields this compound as a yellow crystalline solid.

Scientific Research Applications

4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine has been widely used in scientific research as a fluorescent probe for the detection and imaging of beta-amyloid plaques in Alzheimer's disease. It has also been studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCSSMMXJBCOIO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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